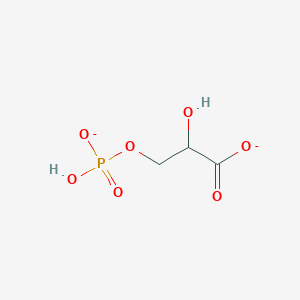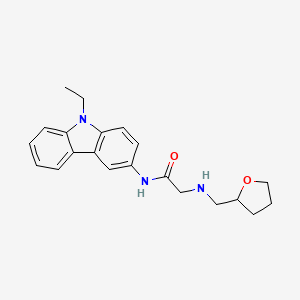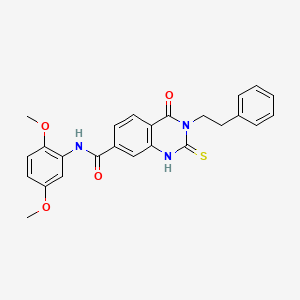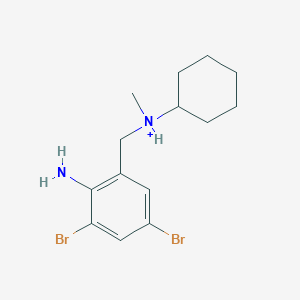![molecular formula C28H25ClN4O3S B1230592 2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1230592.png)
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis and characterization of related thienoquinolines and quinoline derivatives have been explored, highlighting methodologies for creating complex heterocyclic structures. These processes involve the formation of novel heterocyclic thiophene- and pyridine-based compounds through various chemical reactions, showcasing the compound's versatility in synthetic chemistry (Awad, Abdel-rahman, & Bakhite, 1991).
Antiviral Activity
- Studies on the antiviral activity of quinoline derivatives have indicated promising results. Specifically, derivatives of 2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide have been synthesized and tested for their efficacy against various viral strains. These studies suggest the potential of these compounds as antiviral agents, emphasizing the need for further research to explore their full therapeutic potential (Demchenko et al., 2019).
Optical and Structural Studies
- The optical and structural properties of related quinoline derivatives have been analyzed, with findings indicating that such compounds exhibit specific optical characteristics that could be useful in materials science. For instance, the study of thin films made from quinoline derivatives has revealed information about their electron transition types and optical energy gaps, suggesting applications in optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Properties
- Research into the antimicrobial properties of quinoline and its derivatives has demonstrated that certain compounds show significant activity against a variety of bacterial and fungal strains. This highlights the potential for these compounds to be developed into new antimicrobial agents, which could be particularly valuable given the rising concern over antibiotic resistance (Arsanious et al., 2019).
Eigenschaften
Produktname |
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]-4-quinolinecarboxamide |
|---|---|
Molekularformel |
C28H25ClN4O3S |
Molekulargewicht |
533 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H25ClN4O3S/c29-24-13-5-3-12-22(24)26-18-23(21-11-4-6-14-25(21)32-26)28(34)31-19-9-8-10-20(17-19)37(35,36)33-27-15-2-1-7-16-30-27/h3-6,8-14,17-18H,1-2,7,15-16H2,(H,30,33)(H,31,34) |
InChI-Schlüssel |
HSFIJDNIFROEOJ-UHFFFAOYSA-N |
SMILES |
C1CCC(=NCC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Kanonische SMILES |
C1CCC(=NCC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-8-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1230519.png)
![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
![1-(3,3-Dimethylbutan-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1230524.png)
![4-[(3Z)-5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenylquinolin-3-ylidene)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1230525.png)






